1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine
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Overview
Description
1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine is a chemical compound with a complex structure that includes a benzyl group, a cyclopropyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and cyclopropyl groups. One common method involves the reaction of 4-cyclopropylpiperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzylated piperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzylpiperidin-4-yl)methanamine
- 1-(1-Benzyl-4-piperidinyl)-N-methylmethanamine
Uniqueness
1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature can influence the compound’s stability, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H24N2 |
---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C16H24N2/c17-13-16(15-6-7-15)8-10-18(11-9-16)12-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2 |
InChI Key |
WISVVOCMQVKZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCN(CC2)CC3=CC=CC=C3)CN |
Origin of Product |
United States |
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